VXc-486 was initially reported by Vertex Pharmaceuticals as a preclinical candidate with inhibitory activity against gyrase B, a critical enzyme involved in bacterial DNA replication. Its classification as an aminobenzimidazole indicates its structural framework, which is key to its biological activity against various mycobacterial strains, including those resistant to existing treatments .
The synthesis of VXc-486 involves several steps typical of aminobenzimidazole derivatives. While specific synthetic routes are not extensively detailed in the literature, the general approach includes:
Key parameters in synthesis include reaction temperature, solvent choice, and purification methods to ensure high yield and purity of the final product. The optimization of these conditions is crucial for developing VXc-486 as a viable therapeutic agent .
VXc-486 has a complex molecular structure characterized by its aminobenzimidazole framework. The molecular formula is CHNO, and its structure can be represented as follows:
This structural configuration is vital for its function as an inhibitor, allowing it to effectively compete with ATP and other substrates necessary for bacterial DNA replication .
VXc-486 undergoes several chemical reactions relevant to its mechanism of action:
The effectiveness of VXc-486 is evident from its low minimum inhibitory concentrations (MICs), which range from 0.03 to 0.30 µg/mL against drug-sensitive strains and up to 5.48 µg/mL against resistant strains .
The mechanism of action for VXc-486 primarily revolves around its ability to inhibit DNA gyrase B, an enzyme crucial for bacterial DNA replication and repair. By binding to this enzyme, VXc-486:
In studies involving infected mice, VXc-486 demonstrated significant reductions in mycobacterial burdens, highlighting its potential effectiveness in vivo .
VXc-486 exhibits several notable physical and chemical properties:
These properties are instrumental in determining how VXc-486 can be administered and how it behaves within biological systems .
The primary application of VXc-486 lies in its potential use as an antimicrobial agent against tuberculosis and other mycobacterial infections. Its ability to target both drug-sensitive and drug-resistant strains positions it as a valuable addition to current treatment regimens.
Given the rising incidence of drug-resistant tuberculosis globally, compounds like VXc-486 are critical for developing new treatment strategies that can effectively combat this public health challenge .
DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and transcription. Unlike fluoroquinolones that target the GyrA subunit (prone to resistance mutations), VXc-486 was designed to inhibit the ATPase domain of Gyrase B (GyrB), a less exploited target. This approach exploits the conserved ATP-binding pocket in GyrB, which drives the energy-dependent DNA supercoiling process [1] [4] [7]. Rational drug design leveraged X-ray crystallography of the M. tuberculosis GyrB subunit (residues Asp79, Arg82, and Val99 forming critical interactions) to develop compounds that competitively block ATP binding. This mechanism avoids cross-resistance with fluoroquinolones, making it effective against extensively drug-resistant tuberculosis (XDR-TB) and totally drug-resistant TB (TDR-TB) strains [2] [4].
In vitro profiling demonstrated potent activity:
Table 1: In Vitro Activity of VXc-486 Against Mycobacterial Strains
Strain Category | MIC Range (µg/mL) | Reference |
---|---|---|
M. tuberculosis (drug-sensitive) | 0.03–0.30 | [1] |
M. tuberculosis (drug-resistant) | 0.08–5.48 | [4] |
M. abscessus complex | 0.1–2.0 | [1] |
M. avium complex | 0.1–2.0 | [2] |
Nocardia spp. | 0.1–1.0 | [4] |
VXc-486 emerged from structure-activity relationship (SAR) studies of aminobenzimidazole scaffolds, optimized for:
Key SAR findings included:
Table 2: Key Structural Modifications in Aminobenzimidazole Optimization
Modification Site | Chemical Change | Impact on Activity |
---|---|---|
C6 position | Fluoroaryl substitution | ↑ Binding affinity for GyrB hydrophobic pocket |
N1 position | Cyclopropyl group | ↑ Activity against NTM |
Chiral center | (R)-benzyl alcohol | ↑ Hydrogen bonding with Asp79 |
C2 position | Methyl group removal | ↓ MIC by 4-fold |
Despite VXc-486’s potent in vitro activity, its poor aqueous solubility (logP = 1.42) limited in vivo efficacy. To overcome this, a phosphate prodrug (pVXc-486/SPR720) was synthesized by esterifying the benzimidazole nitrogen with a phosphomethyl group. This modification:
Table 3: In Vivo Efficacy Comparison of VXc-486 and Prodrug
Parameter | VXc-486 | pVXc-486 (SPR720) | Reference |
---|---|---|---|
Solubility | Insoluble in water | Soluble in aqueous buffers | [8] |
Reduction in Lung CFU (Mice) | 2.0-log | 3.5-log | [1] |
Sterilization Rate (with combination therapy) | Not achieved | 100% | [4] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4